Cas no 869633-94-3 (2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide)
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
- Benzamide, 2-methyl-5-(4-morpholinylsulfonyl)-N-[4-(4-pyridinyl)-2-thiazolyl]-
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- Inchi: 1S/C20H20N4O4S2/c1-14-2-3-16(30(26,27)24-8-10-28-11-9-24)12-17(14)19(25)23-20-22-18(13-29-20)15-4-6-21-7-5-15/h2-7,12-13H,8-11H2,1H3,(H,22,23,25)
- InChI Key: ALVJOOPREFZKGF-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2C=CN=CC=2)=CS1)(=O)C1=CC(S(N2CCOCC2)(=O)=O)=CC=C1C
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318594-100mg |
2-Methyl-5-(morpholine-4-sulfonyl)-n-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
869633-94-3 | 95% | 100mg |
¥4914.00 | 2024-04-27 | |
| Enamine | EN300-378909-1.0g |
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
869633-94-3 | 90% | 1.0g |
$0.0 | 2023-03-02 | |
| Ambeed | A1106732-1g |
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
869633-94-3 | 95% | 1g |
$1098.0 | 2025-04-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049369-1g |
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
869633-94-3 | 95% | 1g |
¥7539.0 | 2024-04-17 |
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Suppliers
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
Comprehensive Overview of 2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS No. 869633-94-3)
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS No. 869633-94-3) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzamide core with morpholine and thiazole moieties, making it a subject of interest for drug discovery and medicinal chemistry applications.
The compound's molecular formula and structural complexity contribute to its diverse interactions with biological targets. Researchers are particularly interested in its potential as a kinase inhibitor, given the presence of the pyridinyl-thiazole group, which is known to modulate enzyme activity. Recent studies have explored its role in targeting specific protein-protein interactions, a hot topic in modern drug development.
From a synthetic chemistry perspective, 2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide presents interesting challenges and opportunities. The morpholine sulfonyl group enhances solubility, while the thiazole ring contributes to metabolic stability. These features align with current pharmaceutical industry trends toward improved drug-like properties and ADME optimization.
In the context of medicinal chemistry, this compound has drawn attention for its potential applications in cancer research and inflammatory diseases. The pyridine-thiazole pharmacophore is particularly noteworthy, as similar structures have shown activity against various tyrosine kinases. Researchers are investigating whether modifications to this core structure could yield novel therapeutic agents with improved selectivity.
The physical and chemical properties of 869633-94-3 make it suitable for various formulation approaches. Its moderate solubility in organic solvents facilitates drug delivery system development, while its stability under physiological conditions suggests potential for oral bioavailability. These characteristics are crucial for researchers working on preclinical development of new molecular entities.
Recent advancements in computational chemistry and molecular modeling have enabled more efficient exploration of compounds like 2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. Virtual screening techniques can predict its binding affinities to various biological targets, accelerating the drug discovery process. This aligns with the growing demand for AI-assisted drug design in the pharmaceutical industry.
From a market perspective, the demand for specialized research chemicals like 869633-94-3 continues to grow, driven by increased investment in biopharmaceutical R&D. The compound's unique structure positions it as a valuable building block for creating diverse chemical libraries used in high-throughput screening programs.
Quality control and analytical characterization of 2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involve advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for biological testing and structure-activity relationship studies.
Environmental and safety considerations for handling 869633-94-3 follow standard laboratory protocols for organic compounds. While not classified as hazardous, proper personal protective equipment and ventilation systems are recommended when working with this material, in line with current laboratory safety standards.
The future research directions for 2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide may include exploration of its structure-activity relationships through systematic medicinal chemistry optimization. The growing interest in targeted therapies and precision medicine makes this compound particularly relevant for academic and industrial research programs.
For researchers seeking custom synthesis or bulk quantities of 869633-94-3, several specialized chemical suppliers offer this compound with varying levels of purity. The availability of GMP-grade material has expanded its potential applications in more advanced stages of drug development programs.
In conclusion, 2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide represents an important research chemical with significant potential in pharmaceutical development. Its unique structural features and promising biological activity profile make it a compound worth watching in the evolving landscape of drug discovery and medicinal chemistry research.
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